2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester
Overview
Description
“2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester” is an advanced intermediate of a Dihydrofolate Reductase Inhibitor . It’s a synthetic compound that exhibits antitumor and anti-inflammatory activities.
Synthesis Analysis
The synthesis of this compound has been studied in detail. The enantioselective synthesis and photoracemization studies were conducted by Peter Wipf and Warren S. Weiner . The supporting information available includes 1H and 13C NMR spectra for all synthetic intermediates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . Unfortunately, the specific details of the molecular structure analysis are not available in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, organized into distinct fields:
Pharmaceutical Drug Development
This compound has been studied as an intermediate in the synthesis of dihydrofolate reductase inhibitors, which are important in the development of certain pharmaceutical drugs .
Polymer and Biopolymer Production
Carboxylic acid esters are key in producing various polymers and biopolymers used in coatings, adhesives, and synthetic materials .
Food Industry Applications
These esters can serve as food additives, providing flavorings and antimicrobial properties to various food products .
Solvent Production
Due to their chemical properties, carboxylic acid esters are used as solvents in different industrial and research settings .
Nanotechnology
Carboxylic acids assist in the surface modification of carbon nanotubes, which are utilized in creating polymer nanomaterials with applications in nanotechnology .
Flavorings and Fragrances
Esters are widely used in the production of flavors and fragrances due to their pleasant scents and tastes .
Agricultural Chemicals
The ester group is involved in synthesizing agricultural chemicals, playing a role in developing pesticides and fertilizers .
Environmental Applications
Biocatalysts derived from carboxylic acid esters can offer an efficient and environmentally friendly approach to producing industrial chemicals .
Mechanism of Action
The mechanism of action of this compound is related to its role as an intermediate of a Dihydrofolate Reductase Inhibitor . Dihydrofolate Reductase Inhibitors are a type of drug that can inhibit the function of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides and thus DNA. This can lead to the death of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSOMBWDPYSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469961 | |
Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester | |
CAS RN |
192315-05-2 | |
Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of enantioselective synthesis in the context of this research?
A1: The title mentions "enantioselective synthesis" which refers to the preparation of a specific enantiomer of the compound. [] Enantiomers are molecules that are mirror images of each other and may have different biological activities. The research likely focuses on developing a method to selectively produce the enantiomer with desired pharmacological properties, which could be related to its role as an "advanced intermediate of a dihydrofolate reductase inhibitor".
A2: An "advanced intermediate" suggests that this compound is not the final active pharmaceutical ingredient but a crucial precursor used in the synthesis of a more complex molecule. [] This implies further synthetic steps are required to convert this compound into a dihydrofolate reductase inhibitor.
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